Oral Bioavailability vs. Intravenous PLK1 Inhibitors: Route of Administration Differentiation for In Vivo Study Design
MK-1496 is an orally bioavailable PLK1 inhibitor, whereas the two most clinically advanced PLK1 inhibitors—BI 2536 and volasertib (BI 6727)—require intravenous (IV) infusion [1][2]. In the Phase I study of MK-1496, patients received oral doses of 20–120 mg on Days 1 and 3 of each week in a 4-week cycle, confirming oral bioavailability in humans [1]. In contrast, BI 2536 is administered as a 1-hour IV infusion at 200 mg once every 3 weeks [2], and volasertib requires a 2-hour IV infusion at 300 mg (Day 1) or 150 mg (Days 1 and 8) every 3 weeks [3]. This route-of-administration distinction is critical for preclinical researchers designing chronic dosing regimens in rodent xenograft models, where repeated oral gavage is technically simpler than repeated tail-vein IV injections, enabling longer-duration efficacy studies and combination therapy experiments with other oral agents [1].
| Evidence Dimension | Route of Administration and Dosing Schedule |
|---|---|
| Target Compound Data | MK-1496: Oral, 20–120 mg, Days 1 & 3 weekly, 4-week cycle; MTD 80 mg [1] |
| Comparator Or Baseline | BI 2536: IV infusion, 200 mg single dose every 21 days [2]; Volasertib: IV infusion, 300 mg Day 1 or 150 mg Days 1 & 8, 3-week cycle [3] |
| Quantified Difference | Oral vs. IV route; MK-1496 enables oral dosing while BI 2536 and volasertib require IV access and infusion equipment |
| Conditions | Phase I clinical trials in patients with advanced solid tumors; MK-1496 (NCT00880568), BI 2536 (NCT00243087), Volasertib (NCT01022853) |
Why This Matters
For preclinical animal studies, oral dosing eliminates the need for surgical catheterization or repeated tail-vein access, reducing animal stress, enabling chronic dosing regimens, and improving experimental throughput—a decisive factor when selecting a PLK1 inhibitor for multi-week xenograft or combination therapy studies.
- [1] Doi T, Murakami H, Wan K, Miki M, Kotani H, Sakamoto N, Yamamoto N, Ohtsu A. A first-in-human phase I dose-escalation study of MK-1496, first-in-class orally available novel PLK1 inhibitor, in patients with advanced solid tumors. J Clin Oncol 29: 2011 (suppl; abstr 3012). View Source
- [2] Mross K, Frost A, Steinbild S, et al. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors. J Clin Oncol. 2008;26(34):5511-5517. View Source
- [3] Lin CC, Su WC, Yen CJ, et al. A phase I study of two dosing schedules of volasertib (BI 6727), an intravenous polo-like kinase inhibitor, in patients with advanced solid malignancies. Br J Cancer. 2014;110(10):2434-2440. View Source
